3-(2-Octyldodecyl)thiophene

概要

説明

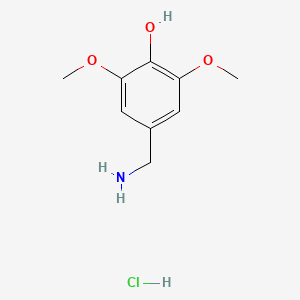

“3-(2-Octyldodecyl)thiophene” is a chemical compound with the molecular formula C24H44S . It has an average mass of 364.671 Da and a monoisotopic mass of 364.316376 Da . It is a colorless to almost colorless clear liquid .

Synthesis Analysis

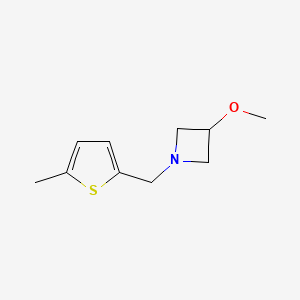

The synthesis of “3-(2-Octyldodecyl)thiophene” involves a Kumada catalyst transfer condensative polymerization (KCTCP) of 3-alkylthiophenes . A new, severely branched precursor monomer, 2-bromo-5-iodo-3-(2-octyldodecyl)thiophene, was designed for this purpose .

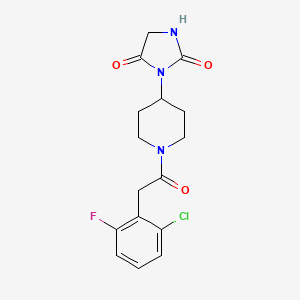

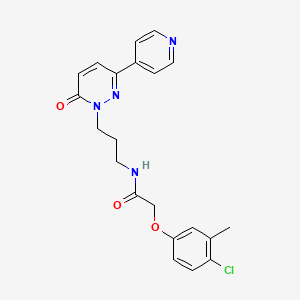

Molecular Structure Analysis

The molecular structure of “3-(2-Octyldodecyl)thiophene” is characterized by a thiophene ring attached to a long alkyl chain . The compound has a high degree of rotational freedom, with 18 freely rotating bonds . Its polar surface area is 28 Ų, and it has a polarizability of 46.6±0.5 10^-24 cm³ .

Physical And Chemical Properties Analysis

“3-(2-Octyldodecyl)thiophene” has a density of 0.9±0.1 g/cm³ and a boiling point of 446.4±14.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 67.7±3.0 kJ/mol . The flash point is 168.8±6.3 °C . The compound has a high logP value of 12.27, indicating its lipophilic nature .

科学的研究の応用

Organic Photovoltaic Applications

3-(2-Octyldodecyl)thieno[3,2-b]thiophene has been successfully synthesized as a new π-bridge with a long branched side alkyl chain . This compound is used in the design and synthesis of donor-π-bridge-acceptor type copolymers, which are used in organic photovoltaic (OPV) devices .

Synthesis of Conjugated Polymers

This compound is used in the synthesis of novel conjugated polymers. These polymers are designed by combining the π-bridge structure of 3-(2-Octyldodecyl)thieno[3,2-b]thiophene, a fluorinated benzothiadiazole acceptor unit, and a thiophene or thienothiophene donor unit .

Enhancement of Photovoltaic Performance

The use of 3-(2-Octyldodecyl)thieno[3,2-b]thiophene in OPV devices has been shown to enhance photovoltaic performance. Devices using this compound have achieved a maximum power conversion efficiency (PCE) of 7.05%, a high short-circuit current (Jsc) of 13.96 mA/cm², and a fill factor (FF) of 66.94% .

Improvement of Charge Carrier Mobility

According to GIWAXS analysis, films of polymers containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene exhibited well-organized lamellar stacking, leading to a higher charge carrier mobility .

Enhancement of Crystallinity and Orientation

Polymers containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene exhibited higher crystallinity, preferential face-on orientation, and a bicontinuous interpenetrating network in the film. These properties are responsible for the improved OPV performance in terms of high Jsc, FF, and PCE .

Potential for Non-Fullerene Acceptors

Considering the bandgaps and energy levels, polymers containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene exhibit great potential to match with narrow bandgap non-fullerene acceptors .

Safety and Hazards

将来の方向性

“3-(2-Octyldodecyl)thiophene” has been successfully synthesized as a new π-bridge with a long branched side alkyl chain . It has been used in the design and synthesis of donor-π-bridge-acceptor type copolymers for organic photovoltaic applications . Future research may focus on improving the efficiency of these materials and exploring other potential applications .

作用機序

Target of Action

3-(2-Octyldodecyl)thiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a key component in electronic and optoelectronic applications . The primary targets of 3-(2-Octyldodecyl)thiophene are therefore electronic and optoelectronic devices .

Mode of Action

The compound interacts with its targets by contributing to the formation of functionalized regioregular polythiophenes . These polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The interaction of 3-(2-Octyldodecyl)thiophene with its targets results in the enhancement of these properties, leading to more efficient materials for electronic applications .

Biochemical Pathways

The synthesis of 3-(2-Octyldodecyl)thiophene involves organometallic polycondensation strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Result of Action

The result of the action of 3-(2-Octyldodecyl)thiophene is the creation of materials with enhanced electronic and optoelectronic properties . These materials are used in the development of various electronic devices, contributing to their improved performance .

Action Environment

The action, efficacy, and stability of 3-(2-Octyldodecyl)thiophene can be influenced by various environmental factors. For instance, the synthesis process requires specific conditions such as temperature and inert atmosphere . Moreover, the performance of the resulting electronic materials can be affected by factors such as temperature, humidity, and light exposure. Therefore, careful control and optimization of these environmental factors are crucial for maximizing the compound’s action and stability.

特性

IUPAC Name |

3-(2-octyldodecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKVMRJSMBQYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Octyldodecyl)thiophene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)

![3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2871225.png)

![3-(4-Methoxyphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871226.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)

![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)

![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)

![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)